molecular formula C12H8N4O B372898 6-phenyl-4(3H)-pteridinone CAS No. 81346-74-9

6-phenyl-4(3H)-pteridinone

Cat. No.: B372898
CAS No.: 81346-74-9
M. Wt: 224.22g/mol
InChI Key: VGGMMAPLRYTTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-phenyl-4(3H)-pteridinone is a specialized pteridine derivative of significant interest in biochemical and photochemical research. Its core research value lies in its role as a key scaffold for developing photolabile photoaffinity probes. These probes are designed to study enzymes that utilize tetrahydrobiopterin as a cofactor, allowing researchers to investigate enzyme mechanisms and binding sites . Furthermore, the intense UV absorption of pteridine derivatives like this compound renders them active in photochemistry, making them useful subjects for studying phototoxic reactions and photohydrolysis . This compound is part of a broader class of pteridines, which are fundamental in biology as pigments, cofactors in neurotransmitter biosynthesis, and components of metal complexes like molybdopterin . As such, it serves as a valuable chemical tool for advancing understanding in enzymology, photobiology, and the design of molecular probes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81346-74-9

Molecular Formula

C12H8N4O

Molecular Weight

224.22g/mol

IUPAC Name

6-phenyl-3H-pteridin-4-one

InChI

InChI=1S/C12H8N4O/c17-12-10-11(14-7-15-12)13-6-9(16-10)8-4-2-1-3-5-8/h1-7H,(H,13,14,15,17)

InChI Key

VGGMMAPLRYTTGG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C3C(=N2)C(=O)NC=N3

Isomeric SMILES

C1=CC=C(C=C1)C2=CNC3=NC=NC(=O)C3=N2

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=NC=NC(=O)C3=N2

Origin of Product

United States

Synthetic Methodologies and Chemo Synthetic Diversification of 6 Phenyl 4 3h Pteridinone

Classical Synthetic Routes to the Pteridinone Core

The traditional synthesis of the 6-phenyl-4(3H)-pteridinone core relies on well-established chemical transformations that have been refined over time. These methods typically involve the sequential construction of the pyrimidine (B1678525) and pyrazine (B50134) rings that constitute the pteridinone scaffold.

Precursor Synthesis and Functionalization Strategies

The synthesis of this compound classically begins with the preparation of functionalized pyrimidine precursors. A common starting point is a 4,5-diaminopyrimidine (B145471) derivative. The strategic introduction of substituents on the pyrimidine ring is a key aspect of this approach, allowing for the synthesis of a variety of pteridinone analogues.

One of the primary methods for the synthesis of the pteridinone ring system is the Isay reaction, which involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. mtak.hu For the synthesis of this compound, a suitable phenyl-substituted 1,2-dicarbonyl compound is required. The functionalization of the pyrimidine precursor is critical as it dictates the final substitution pattern of the pteridinone product. For instance, starting with 4,5-diamino-6-hydroxypyrimidine allows for the direct formation of a 4-oxo pteridinone structure.

Cyclization Reactions for Pteridinone Ring Formation

The final and crucial step in the classical synthesis is the cyclization reaction that forms the pyrazine ring, thus completing the pteridinone core. This is typically achieved by reacting the 4,5-diaminopyrimidine precursor with an appropriate α,β-dicarbonyl compound. In the case of this compound, phenylglyoxal is a common reagent for this purpose.

The reaction conditions for the cyclization are critical to ensure regioselectivity, as the condensation can potentially lead to the formation of both 6- and 7-substituted isomers. The control of pH and temperature is often employed to favor the formation of the desired 6-phenyl isomer. The general reaction is depicted below:

Scheme 1: Classical synthesis of this compound via condensation and cyclization.

Advanced Synthetic Approaches to this compound

To overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, advanced synthetic strategies have been developed. These approaches often offer higher efficiency, greater functional group tolerance, and access to a broader range of derivatives.

Transition Metal-Catalyzed Coupling Reactions in Pteridinone Synthesis

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis and are particularly useful for the introduction of the phenyl group onto the pteridinone scaffold. These reactions typically involve the coupling of a halogenated or otherwise activated pteridinone precursor with a phenyl-containing organometallic reagent.

Commonly employed cross-coupling reactions include the Suzuki-Miyaura, Heck, and Sonogashira reactions. For instance, a 6-chloro-4(3H)-pteridinone can be coupled with phenylboronic acid in a Suzuki-Miyaura reaction to afford this compound. Similarly, a Heck reaction could couple a 6-halopteridinone with styrene, followed by oxidation, to yield the desired product. The Sonogashira coupling, on the other hand, allows for the introduction of an ethynylphenyl group, which can be subsequently reduced to a phenyl group.

These reactions are highly versatile and allow for the synthesis of a wide array of 6-aryl-4(3H)-pteridinones by simply varying the boronic acid or other coupling partner. mdpi.comnih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions for Pteridinone Synthesis

Coupling Reaction Pteridinone Precursor Phenyl Source Catalyst System Typical Conditions Product
Suzuki-Miyaura 6-chloro-4(3H)-pteridinone Phenylboronic acid Pd(PPh₃)₄, base Toluene, reflux This compound
Heck 6-iodo-4(3H)-pteridinone Styrene Pd(OAc)₂, P(o-tol)₃ DMF, base, heat 6-styryl-4(3H)-pteridinone

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve safety. rasayanjournal.co.innih.gov For the synthesis of this compound, several green approaches can be envisioned.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the classical condensation and cyclization reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govmdpi.comnih.govmdpi.com This technique can be applied to both the precursor synthesis and the final ring-closing step.

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method that can promote chemical reactions. Ultrasound can enhance mass transfer and accelerate reaction rates, potentially enabling the one-pot synthesis of this compound from simple starting materials under milder conditions. researchgate.netnih.govmdpi.com

Solvent-Free Reactions: Conducting reactions in the absence of a solvent or in a recyclable, benign solvent is a cornerstone of green chemistry. The synthesis of pteridinone derivatives can potentially be achieved under solvent-free conditions, for example, by grinding the reactants together, sometimes with a solid support or catalyst. researchgate.netjmchemsci.commdpi.com

Table 2: Potential Green Chemistry Approaches for this compound Synthesis

Green Chemistry Technique Key Advantages Potential Application in Synthesis
Microwave-Assisted Synthesis Reduced reaction times, higher yields, energy efficiency Condensation of 4,5-diaminopyrimidine with phenylglyoxal
Ultrasound-Assisted Synthesis Enhanced reaction rates, milder conditions, potential for one-pot reactions One-pot synthesis from pyrimidine precursors and phenyl reagents
Solvent-Free Synthesis Reduced waste, simplified workup, lower environmental impact Solid-state reaction of precursors on a mineral support

Flow Chemistry Applications for Pteridinone Derivatization

Flow chemistry, utilizing microreactors and continuous flow systems, offers numerous advantages for the synthesis and derivatization of complex molecules like pteridinones. scielo.brafricacommons.netrsc.orgmdpi.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions.

For the synthesis and derivatization of this compound, flow chemistry can be applied in several ways:

Rapid Optimization: The conditions for transition metal-catalyzed coupling reactions to introduce the phenyl group or other substituents can be rapidly screened and optimized using automated flow systems.

Safe Handling of Hazardous Reagents: Reactions involving hazardous intermediates or reagents can be performed more safely in a continuous flow setup due to the small reaction volumes at any given time.

Photochemical and Electrochemical Reactions: Flow reactors are particularly well-suited for photochemical and electrochemical transformations, opening up new avenues for the functionalization of the pteridinone core that may not be feasible in traditional batch reactors. scielo.br

Table 3: Potential Flow Chemistry Applications in Pteridinone Chemistry

Flow Chemistry Application Potential Benefit Example Transformation
High-Throughput Optimization Rapid identification of optimal reaction conditions Suzuki coupling of 6-chloropteridinone with various arylboronic acids
Multi-step Telescoped Synthesis Increased efficiency, reduced waste and manual handling Sequential halogenation and cross-coupling of a pteridinone precursor
Photochemical Derivatization Access to unique reactivity, clean reactions Photo-induced functionalization at the C7-position of the pteridinone ring

Derivatization Strategies for the this compound Scaffold

The chemical scaffold of this compound serves as a foundational structure for the development of a diverse array of analogues. The modification of this core is central to exploring structure-activity relationships (SAR) in medicinal chemistry. Derivatization strategies are primarily focused on the regioselective functionalization of the pteridinone core and the application of high-throughput synthesis methods to generate extensive compound libraries.

Regioselective Functionalization of the Pteridinone Core

Regioselective functionalization involves the targeted modification of a specific position on the this compound scaffold. This control is crucial for systematically evaluating the influence of substituents at different positions on the molecule's properties. Key strategies often involve the careful selection of precursors and reaction conditions to direct functional groups to desired locations on the pyrimidine or pyrazine rings.

One effective method for achieving regioselectivity is through the cyclization of specifically substituted pyrimidine precursors. For instance, the condensation of substituted 4,5-diaminopyrimidines with dicarbonyl compounds is a foundational approach to pteridine (B1203161) synthesis. derpharmachemica.com The nature and position of substituents on the pyrimidine ring predetermine the functionalization pattern of the resulting pteridinone.

Another advanced strategy involves the regioselective 6-exo-dig iodo/bromo cyclization of functionalized N-propagyl-amino-pyrimidinones. This process allows for the efficient and controlled formation of the pteridine ring system with specific halogen functionalization under mild, ambient conditions. nih.gov This method is noted for its operational simplicity and high yields, providing a direct route to functionalized pteridines that can be further modified. nih.gov

The table below summarizes examples of regioselective functionalization strategies applicable to the pteridinone core.

Reaction TypePosition(s) FunctionalizedKey Reagents & ConditionsResulting Derivative Type
Condensation CyclizationC6, C74,5-Diaminopyrimidine, biacetyl6,7-Dimethyl-pteridinone derivative
HalocyclizationC6, C7N-propagyl-amino-pyrimidinone, I₂ or Br₂ in CH₂Cl₂7-halomethyl-6-phenyl-pteridinone derivative
Precursor SynthesisC25,6-Diamino-pyrimidin-4(3H)-one, benzylsulfanyl group2-(Benzylsulfanyl)-pteridinone derivative derpharmachemica.com
Oxidation/ReductionC6 side-chain6-(1,2,3-trihydroxypropyl)pteridine, Periodate (NaIO₄)Pteridine-6-carboxaldehyde researchgate.net

These targeted methodologies enable the synthesis of specific isomers and derivatives, which is essential for detailed SAR studies.

Combinatorial and Parallel Synthesis Approaches for this compound Analogues

Combinatorial and parallel synthesis techniques are powerful tools for rapidly generating large, diverse libraries of compounds from a common scaffold. spirochem.comasynt.com These approaches are highly valuable in medicinal chemistry for accelerating the discovery of lead compounds by systematically exploring a wide chemical space. nih.govbioduro.com

For the this compound scaffold, solid-phase synthesis has proven to be a particularly effective strategy for library generation. nih.gov A common approach begins with an amino acid, such as phenylalanine, immobilized on a solid support like Wang resin. This is followed by a nucleophilic reaction with a versatile building block, 4,6-dichloro-5-nitropyrimidine. The subsequent introduction of a diverse set of primary or secondary amines allows for the creation of numerous intermediates. Finally, a reduction and cyclization step yields the pteridinone core, with diversity elements incorporated from the initial amino acid and the amine. nih.gov

This solid-phase strategy offers several advantages, including simplified purification and the ability to drive reactions to completion using excess reagents. The methodology allows for the systematic variation of substituents at multiple positions on the pteridinone scaffold, leading to the efficient production of extensive analogue libraries for further investigation. nih.gov

The following table illustrates the combinatorial generation of a this compound analogue library using a solid-phase approach.

Core Scaffold PrecursorDiversity Input 1 (from Amino Acid)Diversity Input 2 (from Amine)Final Library of Analogues
Resin-bound nitro-pyrimidinePhenyl (from Phenylalanine)Morpholino6-phenyl-7-morpholino-dihydropteridinone
Resin-bound nitro-pyrimidineIsopropyl (from Valine)Cyclopropylamino6-isopropyl-7-cyclopropylamino-dihydropteridinone
Resin-bound nitro-pyrimidineThioether (from Methionine)Piperidino6-(2-(methylthio)ethyl)-7-piperidino-dihydropteridinone
Resin-bound nitro-pyrimidinePhenyl (from Phenylalanine)Benzylamino6-phenyl-7-(benzylamino)-dihydropteridinone

This parallel synthesis approach enables the creation of hundreds of distinct compounds in a high-throughput manner, significantly accelerating the exploration of the chemical space around the this compound core. spirochem.comnih.gov

Theoretical and Computational Chemistry Studies of 6 Phenyl 4 3h Pteridinone

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanical calculations are fundamental to elucidating the electronic configuration and reactivity of 6-phenyl-4(3H)-pteridinone. These studies provide a quantitative description of the molecule's geometry, stability, and electronic properties.

Density Functional Theory (DFT) has become a popular and reliable method for studying medium-sized organic molecules due to its balance of computational cost and accuracy. imist.ma DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G(d,p), are employed to optimize the molecular geometry of this compound and its derivatives. imist.manih.gov This process determines the most stable three-dimensional structure by finding the minimum energy conformation. nih.gov

Once the geometry is optimized, a range of electronic and spectroscopic properties can be calculated. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability; a smaller gap suggests the molecule is more reactive. nih.gov These frontier orbitals also describe the charge transfer that can occur within the molecule. nih.gov

Furthermore, DFT is used to predict vibrational spectra (FT-IR and Raman), which can be compared with experimental results to confirm structural assignments. researchgate.net Other calculated parameters include molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack, and Natural Bond Orbital (NBO) analysis, which investigates charge delocalization and intramolecular interactions. nih.gov

Table 1: Representative Parameters Calculated for Heterocyclic Compounds Using DFT (B3LYP Method). nih.gov
ParameterTypical Information Yielded
Optimized GeometryProvides bond lengths, bond angles, and dihedral angles for the molecule's most stable state.
HOMO-LUMO Energy GapIndicates chemical reactivity, kinetic stability, and the energy required for electronic excitation.
Molecular Electrostatic Potential (MEP)Maps electron density to predict sites for electrophilic and nucleophilic attack.
NBO AnalysisDetails charge transfer, hyperconjugative interactions, and delocalization of electron density.
Vibrational FrequenciesPredicts IR and Raman spectra to aid in the identification and characterization of the molecule.

Ab initio methods, such as Hartree-Fock (HF), provide an alternative to DFT for studying electronic configurations. While often more computationally demanding, they can offer valuable comparative data. In some studies, HF methods have been used alongside DFT to assess the quality and reliability of computational models for various properties. mdpi.com For instance, comparing the results from HF and DFT calculations for molecular geometries and electronic properties helps to validate the chosen computational approach. mdpi.com These methods are foundational in quantum chemistry and provide a rigorous framework for understanding the electronic structure from first principles, without reliance on empirical parameterization.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their dynamic nature and interactions with other molecules, such as solvents or biological macromolecules. mdpi.comsemanticscholar.org

The structure of this compound is not static; the phenyl group can rotate relative to the pteridinone core. Conformational analysis, often performed by systematically rotating the dihedral angle linking the two rings and calculating the potential energy at each step, is used to map the energy landscape. This analysis reveals the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. DFT methods are typically employed to calculate the energies for this potential energy surface scan. Understanding the preferred conformation is essential, as the three-dimensional shape of the molecule dictates how it can interact with other molecules, including biological targets.

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational methods like the Polarized Continuum Model (PCM) are used to simulate these solvation effects. scirp.org In the PCM approach, the solvent is modeled as a continuous dielectric medium that polarizes in response to the solute molecule's charge distribution. Calculations can be performed in various solvents (e.g., water, DMF, ethanol) to predict how the solvent affects the molecule's stability, geometry, and electronic properties, such as UV-Vis absorption spectra. scirp.org These theoretical investigations help to understand how this compound behaves in a solution, which is critical for interpreting experimental results obtained in different solvents.

Cheminformatics and QSAR/QSPR Modeling for this compound Derivatives

Cheminformatics applies computational techniques to solve chemical problems, with a significant area of focus being Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling. mdpi.comresearchgate.net These statistical models aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity (QSAR) or a physical property (QSPR). researchgate.net

For pteridinone derivatives, 3D-QSAR studies have been conducted to understand their potential as inhibitors of specific enzymes, such as polo-like kinase 1 (PLK1), which is a target in cancer therapy. mdpi.comnih.gov In these studies, a set of pteridinone derivatives with known biological activities (e.g., IC50 values) is selected. mdpi.com The three-dimensional structures of these molecules are aligned to a common core.

Then, computational methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. nih.gov These methods calculate steric and electrostatic fields around the molecules. Statistical techniques, such as Partial Least Squares (PLS), are then used to build a model that relates variations in these fields to the observed biological activity. researchgate.net

The resulting QSAR models are validated to ensure their predictive power. nih.gov The models are often visualized using contour maps, which highlight regions where modifications to the molecular structure—such as adding bulky groups, or electron-withdrawing or electron-donating groups—are likely to increase or decrease activity. mdpi.comnih.gov This information provides significant guidance for the rational design of new, more potent derivatives. researchgate.netchemrxiv.org

Table 2: Key Components of a 3D-QSAR Study on Pteridinone Derivatives. mdpi.comnih.gov
ComponentDescriptionExample
Molecular DatasetA series of structurally related compounds with measured biological activity.A set of 28 pteridinone derivatives with IC50 values for PLK1 inhibition. mdpi.com
Molecular AlignmentSuperimposing all molecules based on a common structural scaffold.Aligning the pteridinone core of all derivatives.
Field CalculationComputation of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.CoMFA (steric, electrostatic) and CoMSIA (multiple fields) analyses. nih.gov
Statistical ModelGeneration of a mathematical equation linking the calculated fields to activity.PLS regression yielding models with statistical parameters like Q² and R². nih.gov
Model ValidationAssessing the predictive ability of the model using internal and external test sets.Predicting the activity of compounds not used in model generation (R²pred). nih.gov

Computational Descriptors for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for predicting the biological activity of compounds based on their molecular structures. svuonline.org For pteridinone derivatives, various computational descriptors are employed to build these predictive models. These descriptors can be categorized into several types, including 1D, 2D, 3D, and higher-dimensional descriptors, which correlate molecular features with biological activities such as enzyme inhibition. svuonline.org

Key descriptors relevant to this compound and related compounds include:

Electronic Descriptors: These pertain to the electron distribution within the molecule. The introduction of substituents on the phenyl ring or the pteridinone core can significantly alter the electronic properties. For instance, electron-withdrawing groups can affect the reactivity at different positions of the pteridinone ring system. vulcanchem.com

Steric Descriptors: These describe the size and shape of the molecule. The steric bulk of substituents can influence how the molecule fits into the active site of an enzyme. For example, the presence of a bromine atom at the C-6 position introduces steric hindrance that can alter biological interactions. vulcanchem.com

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient) is a common descriptor for hydrophobicity. The methyl group at the N-3 position, for instance, enhances the lipophilicity of the pteridinone derivative. vulcanchem.com

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching. The Topological Polar Surface Area (TPSA) is a key descriptor used to predict drug transport properties. vulcanchem.com

Table 1: Predicted Molecular Properties of a 6-substituted-4(3H)-pteridinone Analog

PropertyValue (Predicted)Basis of Estimation
Molecular FormulaC₇H₅BrN₄OPteridinone scaffold + substituents
Molecular Weight257.06 g/mol Sum of atomic masses
LogP (Partition Coefficient)~1.2Bromine and methyl contributions
Topological Polar Surface Area70.9 ŲComputational modeling

This table is based on data for 6-bromo-3-methyl-4(3H)-pteridinone, a related pteridinone derivative, to illustrate the types of computational descriptors used. vulcanchem.com

Machine Learning Applications in Pteridinone Research

ML models, such as random forests and deep neural networks (DNNs), can identify complex, non-linear relationships between the structural features of pteridinone derivatives and their biological functions. nih.gov These models can be used to:

Predict Biological Activity: By training on experimental data, ML models can predict the inhibitory activity of novel pteridinone compounds against specific targets. nih.gov

Virtual Screening: ML can be used to screen large virtual libraries of pteridinone derivatives to identify promising candidates for synthesis and further testing. nih.gov

ADME/Tox Prediction: Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of pteridinone-based compounds can be predicted using ML, helping to identify potential liabilities early in the drug discovery process. nih.gov

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions involving pteridinone derivatives. imist.ma These methods allow for the detailed study of reaction pathways, transition states, and intermediates that may be difficult to observe experimentally. imist.mamdpi.com

Transition State Analysis of this compound Reactions

Transition state (TS) analysis is crucial for understanding the kinetics and thermodynamics of a chemical reaction. Computational methods can be used to locate and characterize the transition state structures for reactions involving this compound. By calculating the energy of the transition state, the activation energy barrier for the reaction can be determined, providing insights into the reaction rate. nih.gov

For example, in nucleophilic aromatic substitution (SNAr) reactions, which are relevant for the functionalization of the pteridinone core, computational studies can predict activation energy barriers. For a related compound, 6-bromo-3-methyl-4(3H)-pteridinone, the activation energy for SNAr with piperidine (B6355638) was computationally estimated to be around 25 kcal/mol. vulcanchem.com This type of analysis helps in understanding the feasibility and kinetics of such reactions.

Reaction Pathway Mapping for Pteridinone Synthesis

Computational methods can map out the entire reaction pathway for the synthesis of this compound and its derivatives. This involves calculating the energies of all reactants, intermediates, transition states, and products along a proposed reaction coordinate. mdpi.com

One common synthetic route to the pteridinone core involves the cyclocondensation of a 4,5-diaminopyrimidine (B145471) derivative with an α-keto ester or acid. vulcanchem.com DFT calculations can be employed to model this reaction, providing a step-by-step understanding of the bond-forming and bond-breaking processes. imist.ma This can help in optimizing reaction conditions and predicting the regioselectivity of the reaction. vulcanchem.com

Furthermore, computational approaches can be used to study the oxidation of this compound. researchgate.net For instance, studies on the oxidation of 6-aryl-4(3H)-pteridinones by xanthine (B1682287) oxidase have suggested the existence of a hydrophobic pocket near the active site of the enzyme. researchgate.net Computational docking and molecular dynamics simulations could further explore these interactions and the mechanism of oxidation at a molecular level.

Mechanistic Biological and Pharmacological Investigations of 6 Phenyl 4 3h Pteridinone in Vitro and Ex Vivo Studies

Target Identification and Validation for 6-phenyl-4(3H)-pteridinone

Initial investigations into the biological targets of this compound have focused on its interactions with specific enzymes and receptors. These in vitro and ex vivo studies are crucial for elucidating the compound's mechanism of action and validating its potential as a modulator of cellular processes.

Research has shown that this compound and its derivatives interact with xanthine (B1682287) oxidase, an enzyme involved in purine (B94841) metabolism. researchgate.netresearchgate.netwur.nl Studies using xanthine oxidase from the bacterium Arthrobacter M-4 have been particularly informative.

Derivatives of this compound have demonstrated varied effects on xanthine oxidase activity. For instance, the 3-methyl derivative of this compound acts as a non-competitive inhibitor with a Ki-value of 47 μM, while the 3-ethyl derivative is an uncompetitive inhibitor with a Ki-value of 19.6 μM. researchgate.netresearchgate.net Interestingly, while the parent compound and its 3-alkyl derivatives bind to the enzyme, only the 3-methyl derivative and its 8-oxide are weak substrates for oxidation by xanthine oxidase. researchgate.netcolab.ws This oxidation occurs at the C-2 position of the pteridinone core. researchgate.netresearchgate.net

The introduction of an N-oxide at the N-8 position significantly reduces the binding affinity of these compounds to xanthine oxidase. researchgate.net Furthermore, all 3-alkyl derivatives tested were found to bind less tightly to the enzyme than the parent this compound. researchgate.netcolab.ws The nature of the aryl substituent in 6-aryl-4(3H)-pteridinones does not significantly affect the rate-limiting step of their oxidation by bacterial xanthine oxidase. researchgate.net

The pteridinone core is a recognized scaffold in the design of kinase inhibitors. smolecule.com While direct inhibition of kinases by this compound is not extensively documented, related pteridinone derivatives have been developed as potent inhibitors of kinases such as VRK1 and RSK. chemrxiv.org

CompoundEnzymeInhibition TypeKi Value (μM)
3-methyl-6-phenyl-4(3H)-pteridinoneXanthine Oxidase (Arthrobacter M-4)Non-competitive47
3-ethyl-6-phenyl-4(3H)-pteridinoneXanthine Oxidase (Arthrobacter M-4)Uncompetitive19.6

The interaction of this compound with specific receptors is an area of ongoing investigation. The pteridine (B1203161) scaffold is known to interact with various biological targets, including receptors. smolecule.com For example, a derivative of 4(3H)-pteridinone has been identified as a potential novel scaffold for cannabinoid receptor 2 (CB2) antagonists, exhibiting interactions such as π-π stacking with phenylalanine residues and hydrogen bonding with serine.

While direct receptor binding data for this compound is limited, the study of its derivatives provides insights into potential interactions. The comparison of kinetic parameters between 6- and 7-phenyl-4(3H)-pteridinones and the unsubstituted 4(3H)-pteridinone suggests the presence of a hydrophobic pocket near the active site of xanthine oxidase, which could be a factor in ligand-protein interactions. researchgate.net

Cellular target engagement assays are essential for confirming that a compound interacts with its intended target within a cellular environment. nih.govbiorxiv.org While specific cellular target engagement data for this compound is not widely available, the methodologies for such assays are well-established. Techniques like the Cellular Thermal Shift Assay (CETSA) can determine if a compound binds to and stabilizes a target protein in cells. nih.govnih.gov

For instance, the development of a cellular target engagement assay for Striatal-Enriched protein tyrosine Phosphatase (STEP) inhibitors demonstrates the feasibility of such studies for brain-specific enzymes. nih.gov This approach could be adapted to investigate the cellular targets of this compound in relevant cell systems.

Molecular Pathways Modulated by this compound

Understanding the molecular pathways affected by this compound is key to deciphering its broader biological effects.

The pteridine structure is a component of molecules involved in crucial cellular signaling. smolecule.com For instance, sapropterin, a pteridinone derivative, is a cofactor in the synthesis of nitric oxide and essential for the production of neurotransmitters. drugbank.com This highlights the potential for pteridinone compounds to influence various signaling pathways.

While direct studies on the signaling pathways modulated by this compound are not extensively reported, research on related compounds offers clues. For example, some pteridine derivatives are being investigated for their role in modulating inflammatory pathways. uniurb.it

Transcriptomic and proteomic profiling are powerful tools for obtaining an unbiased, global view of the cellular changes induced by a compound. nih.govfrontiersin.orgfrontiersin.org Such analyses can reveal the key genes and proteins whose expression levels are altered, thereby identifying the molecular pathways affected.

Although specific transcriptomic or proteomic studies for this compound are not yet published, the methodology is well-established for characterizing the effects of other compounds. For example, these techniques have been used to investigate the host cell response to viral infections and to understand the mechanisms of action of potential therapeutic agents. nih.gov Applying these approaches to cells treated with this compound would provide comprehensive insights into its molecular effects and help to identify novel targets and pathways.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

The exploration of how structural modifications to the this compound scaffold affect its biological activity is crucial for designing more potent and selective compounds.

Systematic alterations of the this compound core have provided significant insights into its structure-activity relationship (SAR).

Substitution on the Phenyl Ring: The position and nature of substituents on the 6-phenyl ring significantly influence activity. For instance, in a series of 4(3H)-quinazolinones, a related scaffold, para substitution on the phenyl ring was found to be generally more favorable than meta or ortho substitutions. nih.gov Specifically, for a series of PI3K-C2α inhibitors with a pteridinone core, electron-donating groups on the phenyl ring at the R2 position diminished activity. nih.govacs.org However, a bulky indole (B1671886) ring at this position was well-tolerated. nih.govacs.org

Modifications of the Pteridinone Core: Changes to the core pteridinone structure have also been explored. Introduction of small alkyl groups, such as methyl or cyclopropyl, at the 6-position of the pteridinone scaffold resulted in inactive compounds in a study targeting PI3K-C2α. nih.govacs.org The nitrogen atoms within the pyrazine (B50134) ring (N5 and N8) are critical for activity. Deletion of the N5 nitrogen led to an eight-fold decrease in activity, while the absence of the N8 nitrogen resulted in a much more significant 53-fold reduction in potency, highlighting the importance of these nitrogen atoms for hydrogen bonding interactions. nih.govacs.org

Alkylations at N-3: Alkylation at the N-3 position of this compound affects its interaction with enzymes like xanthine oxidase. While 3-methyl-6-phenyl-4(3H)-pteridinone is a non-competitive inhibitor, the 3-ethyl derivative acts as an uncompetitive inhibitor. researchgate.netresearchgate.net Generally, these 3-alkyl derivatives exhibit weaker binding to the enzyme compared to the parent compound, this compound. researchgate.netresearchgate.net

Introduction of an N-oxide at N-8: The addition of an N-oxide group at the N-8 position significantly reduces the binding affinity of the substrates to xanthine oxidase. researchgate.netresearchgate.net

Table 1: SAR of this compound Analogues as PI3K-C2α Inhibitors

Compound ID Modification IC50 (µM) Fold Change vs. Parent
Parent This compound scaffold - -
25 6-methyl substitution Inactive -
26 6-cyclopropyl substitution Inactive -
27 Deletion of N5 0.80 8-fold decrease
28 Deletion of N8 5.3 53-fold decrease
9 Electron-donating group on phenyl Reduced activity -

| 10 | Indole ring at R2 | 0.51 | Tolerated |

Table 2: Inhibition of Xanthine Oxidase by 3-Alkyl-6-phenyl-4(3H)-pteridinones

Compound Inhibition Type Ki (µM)
3-methyl-6-phenyl-4(3H)-pteridinone Non-competitive 47

| 3-ethyl-6-phenyl-4(3H)-pteridinone | Uncompetitive | 19.6 |

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule's biological activity. For pteridinone-based inhibitors, these models are crucial for understanding the key interactions with their biological targets.

For a series of substituted pteridinones designed as RSK2 inhibitors, molecular docking studies were performed to understand their binding conformations within the ATP-binding site of the N-terminal domain of the kinase. researchgate.net These binding poses were then used to generate pharmacophore models, which help in identifying the common structural features necessary for RSK2 inhibition. researchgate.net Such models can guide the development of new and more potent inhibitors. researchgate.net Similarly, 3D-QSAR (Quantitative Structure-Activity Relationship) models have been developed for other related heterocyclic scaffolds like quinazoline-4(3H)-one analogues to understand their inhibitory activity against targets like EGFR. svuonline.org These models often highlight the importance of electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields in determining the biological activity. svuonline.org

Rational design involves using the knowledge of SAR and target structure to create new molecules with improved properties. nih.govrsc.orgnih.gov This approach has been successfully applied to the pteridinone scaffold.

For instance, in the development of dual inhibitors for PLK1 and BRD4, three series of novel pteridinone derivatives were designed and synthesized. researchgate.net This structure-based design strategy, coupled with SAR studies, led to the identification of promising and selective inhibitors. researchgate.net One of the key modifications was the introduction of a hydroxyl group, which was predicted to improve solubility and enable specific interactions with polar residues in the target protein. researchgate.net

In another example, the rational design of pteridinone-based inhibitors for PI3K-C2α involved a thorough exploration of the scaffold's periphery. acs.org This led to the discovery of highly selective inhibitors with no off-target activity against other kinases. nih.govresearchgate.net The design process considered factors like the length of linkers between the pteridinone core and substituent groups, as well as the nature of the substituents themselves. acs.org For example, a two-methylene linker was found to be more potent than shorter or longer linkers in a particular series of compounds. acs.org

Mechanism of Action (MOA) Elucidation for this compound

Understanding the precise molecular mechanism by which this compound exerts its pharmacological effects is a key area of investigation.

Biochemical assays are fundamental in determining the direct molecular targets of a compound. For this compound and its analogues, these assays have been used to characterize their interactions with specific enzymes.

One of the primary enzymes studied in relation to pteridinone derivatives is xanthine oxidase. researchgate.netwur.nlresearchgate.net Kinetic studies have shown that this compound and its derivatives can act as inhibitors of this enzyme. researchgate.netresearchgate.net For example, inhibition studies with bacterial xanthine oxidase revealed that 3-methyl-6-phenyl-4(3H)-pteridinone is a non-competitive inhibitor with a Ki value of 47 μM, while the 3-ethyl derivative is an uncompetitive inhibitor with a Ki of 19.6 μM. researchgate.netresearchgate.net These assays help to not only confirm the inhibitory activity but also to define the nature of the inhibition.

In the context of cancer research, enzymatic assays have identified derivatives of the pteridinone scaffold as potent dual inhibitors of Polo-like kinase 1 (PLK1) and the bromodomain-containing protein 4 (BRD4). researchgate.net For instance, the most promising compound from a synthesized series, III4, demonstrated significant inhibition of both PLK1 and BRD4 in enzymatic assays. researchgate.net Another related compound, sapropterin, which has a tetrahydropterin (B86495) core, acts as a phenylalanine hydroxylase activator. nih.gov

Phenotypic screening is a powerful approach in drug discovery that identifies compounds based on their effects on cellular or organismal phenotypes, often without prior knowledge of the specific molecular target. technologynetworks.comgardp.orgnih.gov This strategy can uncover novel mechanisms of action. technologynetworks.comnih.gov

For pteridinone derivatives, phenotypic screens have been instrumental. In a study aimed at developing dual PLK1 and BRD4 inhibitors, a series of novel pteridinone compounds were evaluated for their cytotoxic activity against several cancer cell lines, including A549 (lung), HCT116 (colon), PC-3 (prostate), and MCF-7 (breast). researchgate.net Many of these compounds showed antiproliferative effects in the nanomolar range. researchgate.net The most promising compound, III4, exhibited potent cytotoxic effects across all four cell lines. researchgate.net Following the identification of active compounds through such phenotypic screens, further mechanistic studies are conducted to pinpoint the molecular targets and pathways involved. gardp.org

Advanced Analytical Methodologies for Research on 6 Phenyl 4 3h Pteridinone

Spectroscopic Techniques in Elucidating Molecular Interactions of 6-phenyl-4(3H)-pteridinone

Spectroscopy is fundamental to the characterization of this compound, providing detailed insights into its atomic and molecular structure, bonding, and the electronic environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each hydrogen and carbon atom, respectively.

Detailed Research Findings: The ¹H NMR spectrum of this compound, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), displays characteristic signals that confirm its structure. wur.nl The protons of the phenyl group typically appear as a multiplet in the aromatic region, while the distinct protons on the pteridinone core, H-2 and H-7, present as singlets at specific chemical shifts. wur.nl

Interactive Table: ¹H NMR Spectral Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Solvent
Phenyl-H 7.50-7.66 Multiplet DMSO-d₆
Phenyl-H 8.15-8.45 Multiplet DMSO-d₆
H-2 8.28 Singlet DMSO-d₆
H-7 9.52 Singlet DMSO-d₆

Data sourced from a 90 MHz ¹H NMR spectrum. wur.nl

For more complex structural elucidation and conformational analysis, advanced NMR techniques are employed.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are critical for assigning specific proton and carbon signals and confirming connectivity. A Correlation Spectroscopy (COSY) experiment would show correlations between coupled protons, while Heteronuclear Single Quantum Coherence (HSQC) links protons to their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable for identifying longer-range (2-3 bond) C-H correlations, which helps to piece together the molecular framework, for instance, by correlating the phenyl protons to the C-6 carbon of the pteridinone ring. conicet.gov.ar

Conformational Studies: The conformation of this compound, particularly the rotational orientation of the C-6 phenyl group relative to the pteridinone plane, can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). asianpubs.org These experiments detect through-space interactions between protons that are close to each other, which can help define the molecule's preferred three-dimensional shape in solution. mdpi.com Computational methods, such as DFT calculations combined with the DP4+ probability analysis, can be used to predict the NMR chemical shifts for different possible conformations (e.g., endo vs. exo rotamers), which are then compared with experimental data to determine the most likely solution-state conformation. nih.gov

Mass spectrometry is a powerful technique used to determine the molecular weight of this compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk It is also the cornerstone for identifying metabolites in biological research.

Detailed Research Findings: The electron ionization mass spectrum of this compound shows a distinct molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 224, which corresponds to its molecular weight. wur.nl The fragmentation pattern is characteristic of aromatic and heterocyclic systems. libretexts.org Upon ionization, the molecular ion can undergo fragmentation, leading to several daughter ions. The presence of a phenyl group typically results in a prominent fragment at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), formed by cleavage of the bond connecting it to the pteridinone ring. docbrown.info Other likely fragmentations include the loss of neutral molecules like carbon monoxide (CO, 28 Da) and nitrogen gas (N₂, 28 Da) from the heterocyclic ring system. nih.gov

Interactive Table: Plausible Mass Spectrometric Fragments of this compound

Fragment Description Proposed Structure / Formula m/z Value
Molecular Ion [C₁₂H₈N₄O]⁺ 224
Loss of CO [C₁₁H₈N₄]⁺ 196
Loss of N₂ from Pteridinone Ring [C₁₂H₈N₂O]⁺ 196
Phenyl Cation [C₆H₅]⁺ 77

In a research context, identifying metabolites of this compound is crucial for understanding its biotransformation. This is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.com A biological sample (e.g., from a cell culture or animal study) is analyzed, and the mass spectra of potential metabolites are compared to that of the parent compound. Common metabolic transformations include hydroxylation of the phenyl ring or the heterocyclic core, which would result in an increase in mass of 16 Da (for each hydroxyl group added). Tandem MS (MS/MS) is then used to fragment these metabolite ions, and their fragmentation patterns are compared with that of the parent drug to confirm the structural modification. nih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. americanpharmaceuticalreview.com The frequencies of these vibrations are dependent on the bond strengths and masses of the atoms, making these techniques excellent for identifying functional groups.

Detailed Research Findings: The vibrational spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups and structural features.

N-H and C=O Stretching: A key feature in the IR spectrum would be the stretching vibration of the N-H bond in the pteridinone ring, typically appearing as a broad band in the 3300-3500 cm⁻¹ region. The carbonyl (C=O) group of the amide function gives rise to a strong, sharp absorption band around 1650-1700 cm⁻¹. scialert.net

Aromatic and Heterocyclic Vibrations: The C=C and C=N stretching vibrations of both the phenyl ring and the pteridine (B1203161) core appear in the 1400-1630 cm⁻¹ region. derpharmachemica.com

C-H Vibrations: Aromatic C-H stretching from the phenyl group is observed just above 3000 cm⁻¹, while out-of-plane C-H bending vibrations give characteristic bands in the 690-900 cm⁻¹ region. derpharmachemica.com

Raman spectroscopy provides complementary information. While C=O stretching is often weaker in Raman spectra, aromatic ring vibrations, particularly the ring-breathing modes, are typically strong and sharp, providing a clear fingerprint for the phenyl and pteridine ring systems. nih.govd-nb.info Comparing the IR and Raman spectra of different crystalline forms (polymorphs) can reveal subtle differences in molecular conformation and intermolecular interactions, such as hydrogen bonding. americanpharmaceuticalreview.com

Interactive Table: Expected Vibrational Modes for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H Stretch 3300-3500 Medium-Strong, Broad Weak
Aromatic C-H Stretch 3000-3100 Medium-Weak Strong
C=O Stretch (Amide) 1650-1700 Strong Medium-Weak
C=N and C=C Stretch (Ring) 1400-1630 Medium-Strong Strong

Chromatographic Separations in this compound Research

Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, or biological matrices, enabling its purification and quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purification and quantitative analysis of non-volatile compounds like this compound. nih.govtorontech.com Developing a robust HPLC method is a systematic process. sielc.com

Detailed Research Findings: A reversed-phase HPLC (RP-HPLC) method is typically suitable for a compound of this polarity.

Column Selection: A standard C18 column is a common starting point. However, given the aromatic nature of the analyte, a Phenyl-Hexyl or biphenyl (B1667301) stationary phase could offer alternative selectivity and improved peak shape through π-π interactions between the column's phenyl groups and the analyte's aromatic system. mdpi.commdpi.com

Mobile Phase Optimization: The mobile phase would likely consist of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., water with formic acid, or an ammonium (B1175870) formate/acetate buffer). nih.gov The ratio of organic to aqueous phase is adjusted to achieve an optimal retention time and separation from impurities. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary for separating complex mixtures. nih.gov

Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector would be used for detection. mdpi.com A full UV spectrum can be taken to determine the optimal wavelength for detection (λmax), which is expected to be in the UV region due to the conjugated aromatic system.

Purification: For analytical purification, the developed method is scaled up. Fractions corresponding to the peak of this compound are collected, and the solvent is subsequently removed to yield the pure compound. tarosdiscovery.com

Interactive Table: Hypothetical RP-HPLC Method for this compound

Parameter Condition Rationale
Column Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm) Provides alternative selectivity for aromatic compounds via π-π interactions.
Mobile Phase A 0.1% Formic Acid in Water Acidified mobile phase to ensure protonation and good peak shape.
Mobile Phase B Acetonitrile Common organic modifier for reversed-phase chromatography.
Elution Gradient: 5% B to 95% B over 20 min To elute a wide range of polar and non-polar impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature for reproducible retention times.

| Detection | UV at λmax (e.g., ~254 nm or ~340 nm) | High sensitivity due to the conjugated aromatic system. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution separation and detection technique, but it is generally restricted to thermally stable and volatile compounds. nih.govnotulaebotanicae.ro Due to its polar N-H group and high molecular weight, this compound is not sufficiently volatile for direct GC-MS analysis. Therefore, a chemical derivatization step is required. jfda-online.comsigmaaldrich.com

Detailed Research Findings: The most common derivatization strategy for compounds with active hydrogens (like the N-H in the pteridinone ring) is silylation. researchgate.net

Derivatization: The compound is reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). This reaction replaces the acidic proton on the nitrogen atom with a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com The resulting silylated derivative is significantly more volatile and thermally stable. jfda-online.com

GC-MS Analysis: The derivatized sample is injected into the GC-MS.

GC Separation: A non-polar capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is used to separate the derivatized analyte from other components. nih.gov

MS Detection: As the derivative elutes from the column, it enters the mass spectrometer. The mass spectrum will show a new, higher molecular weight corresponding to the silylated compound. The fragmentation pattern will also be different, often showing characteristic losses of the silyl (B83357) group or fragments thereof, which can be used for structural confirmation. researchgate.netspectroscopyonline.com This technique is particularly useful for screening for the presence of the compound in complex matrices where high sensitivity and specificity are required. rsc.org

Interactive Table: GC-MS Analysis Workflow for this compound

Step Procedure Purpose
1. Derivatization React sample with BSTFA + 1% TMCS in pyridine (B92270) at 70°C for 30 min. To create a volatile trimethylsilyl (TMS) derivative.
2. Injection Inject 1 µL of the derivatized solution into the GC inlet. Introduce the sample into the analytical system.
3. GC Separation Use a DB-5ms column (30m x 0.25mm) with a temperature program (e.g., 100°C to 300°C). Separate the derivatized analyte from other sample components.
4. MS Detection Acquire mass spectra in Electron Ionization (EI) mode over a range of m/z 50-600. To obtain the mass spectrum of the eluted derivative for identification.

| 5. Data Analysis | Identify the peak for TMS-6-phenyl-4(3H)-pteridinone by its retention time and mass spectrum. | Confirm the presence and structure of the analyte. |

Crystallographic Studies of this compound and its Co-crystals

Crystallographic techniques, particularly X-ray diffraction, are indispensable in modern chemical and pharmaceutical research. They provide atomic-level resolution of molecular structures, offering unparalleled insights into the three-dimensional architecture of compounds and their interactions with biological targets. For a molecule like this compound, which serves as a core scaffold for numerous biologically active agents, crystallographic studies are fundamental to understanding its intrinsic properties and mechanism of action. These studies are broadly categorized into the structural determination of the compound itself and the analysis of its complexes when bound to a target, typically through co-crystallization.

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the solid-state structure of a crystalline compound. sciencemuseum.org.uklibretexts.org The technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. sciencemuseum.org.uknews-medical.net This pattern arises from the constructive interference of X-rays scattered by the electron clouds of atoms arranged in a periodic lattice. libretexts.org By applying mathematical analyses, typically Fourier transforms, to the diffraction data, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial coordinates of each atom. news-medical.net

This analysis yields critical information, including:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles that define the molecule's conformation.

Stereochemistry: Unambiguous assignment of the absolute configuration of chiral centers.

Intermolecular Interactions: Identification of non-covalent forces such as hydrogen bonds, π-π stacking, and van der Waals interactions that dictate how molecules pack together in the crystal lattice. mdpi.com

Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with distinct physical properties.

While the pteridinone scaffold is extensively studied, a specific public entry for the single-crystal structure of the parent compound, this compound, was not identified in the reviewed literature. However, the crystallographic parameters for closely related heterocyclic structures are well-documented and serve to illustrate the type of data obtained from an XRD analysis. For instance, the analysis of substituted phenyl-quinazolinones, which are structurally analogous to pteridinones, provides detailed structural parameters. mdpi.com

Below is a representative table of crystallographic data for a related substituted heterocyclic compound, illustrating the detailed structural information obtained through single-crystal XRD.

ParameterValue for 3-(4-chlorophenyl)-6-iodo-2-methylquinazolin-4(3H)-one mdpi.com
Chemical FormulaC15H10ClIN2O
Crystal SystemMonoclinic
Space GroupP 21/n
a (Å)12.192(2)
b (Å)11.780(2)
c (Å)10.984(2)
α (°)90
β (°)95.57(2)
γ (°)90
Volume (ų)1577.6(3)
Z (Molecules per unit cell)4

Co-crystallization Techniques for Ligand-Target Complex Analysis

Understanding how a drug candidate binds to its biological target is a cornerstone of modern, structure-based drug design. cathdb.info Co-crystallization is a powerful technique where a target protein is crystallized in the presence of a ligand, such as an inhibitor based on the this compound scaffold. researchgate.net The resulting co-crystal structure, determined by X-ray diffraction, provides a static snapshot of the ligand-target complex at atomic resolution. This information is critical for elucidating the molecular basis of affinity and selectivity, and for guiding the rational design of more potent and specific inhibitors. cathdb.infoacs.org

The pteridinone core is a well-established "privileged scaffold" in medicinal chemistry, frequently utilized in the development of kinase inhibitors. chemrxiv.orgnih.gov Researchers have successfully used co-crystallization to study how pteridinone derivatives interact with the ATP-binding site of various kinases.

Pteridinone Derivatives as Kinase Inhibitors:

A notable example involves the structure-based design of inhibitors for Vaccinia-Related Kinase 1 (VRK1), a protein implicated in cell proliferation and cancer. researchgate.netchemrxiv.org Co-crystal structures of several dihydropteridinone derivatives bound to VRK1 have been determined. chemrxiv.orgrcsb.org These studies revealed that the inhibitors adopt a "canonical binding pose," where the pteridinone core forms crucial hydrogen bonds with the kinase hinge region—a conserved structural feature in kinase ATP-binding sites. chemrxiv.org These co-crystal structures, available in the Protein Data Bank (PDB), have enabled detailed analysis of structure-activity relationships. For example, the structure of VRK1 with inhibitor 13 (PDB ID: 6CSW) showed that a positively charged pocket can accommodate various substituents on the ligand. chemrxiv.orgrcsb.org Similarly, the co-crystal structure with inhibitor 21 (PDB ID: 8V42) demonstrated how specific modifications, like a propargyl group, could improve potency through optimized interactions. chemrxiv.orgrcsb.org

Pteridinone Derivatives as Dual-Target Inhibitors:

The utility of co-crystallization extends to more complex mechanisms, such as dual-target inhibition. The pteridinone-based inhibitor BI2536 was identified as a potent inhibitor of both Polo-like Kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4). acs.orgresearchgate.net Co-crystal structure analysis was instrumental in understanding this dual activity, showing that the pteridinone moiety occupies the active site in both targets and establishes key hydrogen bond interactions, despite the different nature of the binding sites (a kinase active site and a bromodomain acetyl-lysine binding pocket). acs.orgrsc.orgnih.gov This structural insight provides a rational framework for developing next-generation dual-activity inhibitors for cancer therapy. nih.gov

The following interactive table summarizes key research findings from co-crystallographic studies of pteridinone derivatives with their protein targets.

Ligand/Derivative ClassTarget ProteinPDB IDKey Structural Findings from Co-crystal Analysis
Dihydropteridinone Derivative 11Vaccinia-Related Kinase 1 (VRK1)6VZHConfirmed the canonical binding mode with the pteridinone core interacting with the kinase hinge region. chemrxiv.orgrcsb.org
Dihydropteridinone Derivative 13Vaccinia-Related Kinase 1 (VRK1)6CSWRevealed a positively charged pocket accommodating R2 substituents, guiding the design of diverse analogs. chemrxiv.orgrcsb.org
Dihydropteridinone Derivative 21Vaccinia-Related Kinase 1 (VRK1)8V42Showed that a propargyl group in the R1 position improved potency via interactions with a pocket near Arg133. chemrxiv.orgrcsb.org
BI-D1870 (Dihydropteridinone)Vaccinia-Related Kinase 2 (VRK2)5UU1Demonstrated that the pteridine scaffold can bind to different VRK isoforms, revealing a folded P-loop conformation. researchgate.netrcsb.org
BI2536 (Pteridinone derivative)Polo-like Kinase 1 (PLK1) / Bromodomain 4 (BRD4)2RKU (PLK1)Showed the pteridinone moiety forms key hydrogen bonds in the kinase active site and also binds to the acetyl-lysine pocket of BRD4, explaining its dual inhibitory action. acs.orgnih.govresearchgate.net

Future Research Directions and Unexplored Avenues for 6 Phenyl 4 3h Pteridinone

Emerging Methodologies in Pteridinone Synthesis and Derivatization

The future of 6-phenyl-4(3H)-pteridinone research is intrinsically linked to the evolution of synthetic chemistry. While classical methods like the Gabriel-Isay synthesis have been foundational, emerging methodologies are paving the way for more efficient, diverse, and complex pteridinone libraries. herts.ac.uk The focus is shifting towards strategies that allow for late-stage functionalization, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

Key emerging synthetic approaches include:

Novel Cyclization Strategies: Beyond traditional condensations of pyrimidine (B1678525) precursors, new methods are being explored. herts.ac.uk The intermolecular aza-Wittig reaction, for instance, provides an efficient route to 2,3-disubstituted 4(3H)-pteridinone derivatives. researchgate.net

Cross-Coupling Reactions: The introduction of functionalities like halogens (e.g., bromine at the C-6 position) creates a handle for powerful cross-coupling reactions such as Suzuki-Miyaura and Sonogashira. researchgate.net This allows for the installation of a wide array of aryl, alkyl, and alkynyl groups, which is crucial for probing interactions within biological targets.

Side-Chain Elaboration: Methods for the functionalization of existing side chains are becoming more sophisticated. Reactions performed on styryl-substituted lumazines, such as bromination-elimination and Sharpless dihydroxylation, demonstrate the potential for complex modifications on the pteridine (B1203161) core. researchgate.net

Direct C-H Functionalization: A significant frontier in pteridinone synthesis is the direct functionalization of C-H bonds. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to novel derivatives. A reported chemo- and regioselective C-C coupling reaction between pteridinones and dihydroxycoumarins via nucleophilic substitution of hydrogen highlights the potential of this strategy. herts.ac.uk

Challenges remain, particularly concerning regioselectivity and the stability of the electron-deficient pteridinone ring system under certain reaction conditions. However, the development of versatile synthetic methods is critical for systematically exploring the chemical space around the this compound scaffold. acs.org

Table 1: Overview of Modern Synthetic & Derivatization Techniques for Pteridinones

Methodology Description Application Example Reference(s)
Aza-Wittig Reaction Intermolecular reaction of iminophosphoranes with acyl chlorides followed by heterocyclization. Synthesis of 2,3-disubstituted 4(3H)-pteridinones. researchgate.net
S-Alkylation Alkylation of 2-thioxo-2,3-dihydropteridin-4(1H)-ones with α-haloamides. Preparation of 2-(alkylthio)pteridin-4(3H)-ones. nih.gov, acs.org
Sonogashira Coupling Palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. Introduction of ethynyl (B1212043) side chains at the C-6 or C-7 position of lumazines. researchgate.net
Sharpless Dihydroxylation Asymmetric synthesis of 1,2-diols from alkenes. Creation of stereoisomeric dihydroxy side chains on styryl-substituted lumazines. researchgate.net
Nucleophilic Substitution of Hydrogen (SNH) Direct replacement of a hydrogen atom on the heterocyclic core by a nucleophile. C-C bond formation between pteridinones and coumarins. herts.ac.uk
Late-Stage Nitration/Alkylation Sequential nitration and N-alkylation of a pre-formed pyrimidine ring before cyclization. Synthesis of specifically substituted pteridinone scaffolds for MCT1 inhibitors. acs.org

Integration of Artificial Intelligence and Machine Learning in Pteridinone Discovery

Future applications in pteridinone research include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of novel pteridinone derivatives based on their structural features. 3D-QSAR, combined with molecular docking and dynamics simulations, has already been used to explore the interaction of pteridinone derivatives with targets like Polo-like kinase 1 (PLK1). researchgate.net

De Novo Drug Design: Generative AI models can design entirely new pteridinone-based molecules with desired properties, such as high potency and selectivity for a specific biological target. frontiersin.org This approach, often part of a "lab in a loop" system, uses AI-generated designs to guide laboratory synthesis and testing, with the resulting data feeding back to refine the AI models. roche.com

Virtual Screening and Target Identification: AI algorithms can screen massive virtual libraries of compounds to identify those likely to bind to a specific target. frontiersin.org Conversely, they can predict potential new biological targets for the existing this compound scaffold by analyzing its structural and electronic properties and comparing them to known ligands for various proteins.

Polypharmacology Prediction: Many drugs interact with multiple targets. AI can be used to predict the polypharmacological profiles of pteridinone derivatives, helping to identify potential off-target effects or opportunities for developing dual-target inhibitors, such as the dual PLK1/BRD4 inhibitors that have been explored. mednexus.orgsci-hub.se

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process is crucial. ML models can be trained to predict these properties for new pteridinone derivatives, reducing late-stage failures. frontiersin.org

Table 2: Application of AI/ML in the Pteridinone Drug Discovery Pipeline

AI/ML Technique Application Area Potential Impact on Pteridinone Research Reference(s)
Machine Learning (QSAR) Lead Optimization Predicts biological activity and toxicity, guiding the synthesis of more potent and safer analogues. researchgate.net, frontiersin.org
Generative AI De Novo Design Designs novel pteridinone scaffolds optimized for specific targets (e.g., kinases, transporters). roche.com, frontiersin.org
Deep Learning Virtual Screening Rapidly screens millions of virtual compounds to identify potential pteridinone-based hits. nih.gov
Molecular Docking/Dynamics Mechanism of Action Simulates the binding of pteridinone derivatives to their protein targets, revealing key interactions. sci-hub.se, researchgate.net
Natural Language Processing Data Mining Extracts relevant information from scientific literature to identify new research avenues and potential targets. nih.gov

Exploration of Novel Biological Modulatory Roles for Pteridinone Scaffolds

The pteridinone scaffold has proven to be a versatile framework, primarily recognized for its role in developing kinase inhibitors. However, the future of pteridinone research lies in exploring biological targets beyond this well-established area. The structural features of this compound make it an attractive starting point for modulating a variety of protein families.

Current and emerging therapeutic targets include:

Kinase Inhibition: This remains a major area of investigation. Pteridinone derivatives have shown potent activity as dual inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4). researchgate.netsci-hub.se More recently, the scaffold has been successfully optimized to create selective inhibitors for the human Vaccinia-Related Kinase 1 (VRK1), a promising target in p53-deficient cancers. chemrxiv.org Further exploration could target other members of the kinome involved in cell cycle regulation and signaling.

Metabolic Enzyme Modulation: The interaction of this compound and its derivatives with xanthine (B1682287) oxidase has been documented, with some derivatives acting as substrates or inhibitors. researchgate.netresearchgate.net This suggests the potential for developing modulators of other metabolic enzymes implicated in diseases like gout or metabolic syndrome.

Transporter Inhibition: Substituted pteridinone scaffolds have been identified as inhibitors of monocarboxylate transporter 1 (MCT1), which is involved in lactate (B86563) transport and is a target in oncology. acs.org This opens a new avenue for pteridinones in modulating cellular metabolism and the tumor microenvironment.

Unexplored avenues for the pteridinone scaffold could involve repurposing it for targets typically associated with other heterocyclic systems. For example, pyrrolotriazinones, a related scaffold, have been investigated as inhibitors of phosphodiesterases (PDE-5, PDE-9) and as antagonists for the corticotropin-releasing factor 1 (CRF1) receptor. nih.gov This suggests that with appropriate derivatization, the pteridinone core could be adapted to target G-protein coupled receptors (GPCRs), ion channels, or other enzyme classes, significantly broadening its therapeutic potential.

Table 3: Known and Potential Biological Targets for the Pteridinone Scaffold

Target Class Specific Target(s) Therapeutic Area Status Reference(s)
Protein Kinases PLK1, BRD4, VRK1, PI3K Oncology Well-Established/Emerging sci-hub.se, researchgate.net, chemrxiv.org, acs.org
Oxidoreductases Xanthine Oxidase Metabolic Disorders Investigated researchgate.net, researchgate.net, wur.nl
Transporters Monocarboxylate Transporter 1 (MCT1) Oncology Emerging acs.org
Phosphodiesterases PDE5, PDE9 CNS Disorders, Cardiovascular Unexplored (by analogy) nih.gov
GPCRs CRF1 Receptor CNS Disorders, Anxiety Unexplored (by analogy) nih.gov
Other Enzymes Dihydropteroate Synthase (DHPS) Infectious Disease Potential herts.ac.uk

Development of Advanced Analytical Tools for Complex Pteridinone Systems

As the synthesis of pteridinone derivatives becomes more complex and their biological applications expand, the need for advanced analytical tools to characterize them becomes paramount. Future research will require sophisticated techniques to handle complex sample matrices, identify metabolites, and provide detailed structural information.

Key areas for analytical development include:

Hyphenated Chromatographic Techniques: The combination of liquid chromatography or gas chromatography with mass spectrometry (LC-MS, GC-MS) is essential. mdpi.com Techniques like tandem mass spectrometry (LC-MS/MS) will be crucial for quantifying pteridinone derivatives and their metabolites in complex biological fluids (e.g., plasma, urine) during pharmacokinetic studies. researchgate.net High-resolution mass spectrometry (HRMS) will aid in the unequivocal identification of novel compounds and their degradation products.

Advanced Structural Elucidation: While standard NMR (¹H, ¹³C) is routine, more advanced multi-dimensional NMR techniques will be needed to solve the complex structures of new derivatives. The integration of different techniques, such as HPLC coupled with solid-phase extraction, NMR, and time-of-flight mass spectrometry (HPLC-SPE-NMR-TOF-MS), offers a powerful platform for the complete separation and structural identification of compounds in complex mixtures. mdpi.com

Chiral Separation Methods: As many pteridinone-based inhibitors have stereocenters that are critical for their activity, the development of robust methods for chiral separation is vital. This often involves pre-column derivatization with a chiral reagent, such as menthyl chloroformate, followed by analysis on a standard achiral GC or HPLC column to separate the resulting diastereomers. scirp.org

Integration with Computational Chemistry: Combining experimental analytical data with theoretical calculations, such as Density Functional Theory (DFT), can provide a more profound understanding of a molecule's properties. imist.ma This integrated approach can help rationalize observed spectral data (NMR, IR, UV-Vis), predict molecular geometry, and understand electronic properties that influence reactivity and biological interactions.

Fluorescence-Based Applications: Some pteridinedione derivatives have been shown to be highly fluorescent. This property can be exploited to develop new fluorescence derivatization reagents for the sensitive detection of amines and other biomolecules. seikei.ac.jp

The ongoing evolution in analytical instrumentation, including increased sensitivity, resolution, and automation, will be a critical enabler for future research into this compound and its analogues. clearsynth.com

Table 4: Application of Advanced Analytical Tools to Pteridinone Research

Analytical Tool Primary Application Specific Information Provided Reference(s)
LC-MS/MS Quantification in Biological Matrices Drug and metabolite concentrations for pharmacokinetic studies. mdpi.com, researchgate.net
GC-MS with Derivatization Analysis of Volatile/Chiral Derivatives Separation and identification of diastereomers for enantiomeric purity assessment. mdpi.com, scirp.org
High-Resolution MS (e.g., TOF, Orbitrap) Structure Confirmation Accurate mass measurements for unambiguous elemental composition determination. mdpi.com
Multi-dimensional NMR Structural Elucidation Detailed 3D structure and connectivity of complex synthetic derivatives. clearsynth.com
DFT Computational Modeling Property Prediction Correlation of experimental spectra with theoretical structure; prediction of electronic properties. imist.ma
Fluorescence Spectroscopy Derivatization Reagent Development Evaluation of absorption/emission maxima for use in sensitive analytical assays. seikei.ac.jp

Q & A

Q. How can substituent effects (e.g., phenyl vs. methyl at position 6) be systematically analyzed for structure-activity relationships (SAR)?

  • Methodology : Synthesize analogs (e.g., 6-methyl, 6-ethyl) and compare bioactivity (e.g., IC₅₀ in kinase assays). Use QSAR models (e.g., CoMFA) with descriptors like logP, molar refractivity, and Hammett constants. links 6,7-dimethyl substitution to antimicrobial activity .

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